(1R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
(1R,4R)-3-hydroxy-7-azabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound featuring a hydroxyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for (1R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the palladium-catalyzed approach mentioned above could be adapted for large-scale synthesis, given its efficiency and the broad range of substrates it can accommodate.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
(1R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for (1R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to enzymes or receptors that play crucial roles in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
3-azabicyclo[3.1.0]hexane: Known for its unique structure and applications in organic synthesis.
Uniqueness
(1R,4R)-3-hydroxy-7-azabicyclo[22
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(1R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-5-3-7(6(10)11)2-1-4(5)8-7/h4-5,8-9H,1-3H2,(H,10,11)/t4-,5?,7-/m1/s1 |
InChI Key |
FEWLBWFAAPVAFV-TWQFUJJMSA-N |
Isomeric SMILES |
C1C[C@@]2(CC([C@@H]1N2)O)C(=O)O |
Canonical SMILES |
C1CC2(CC(C1N2)O)C(=O)O |
Origin of Product |
United States |
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